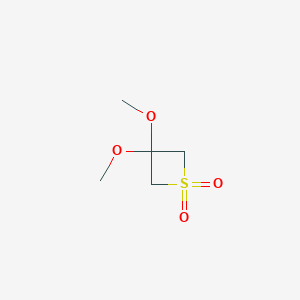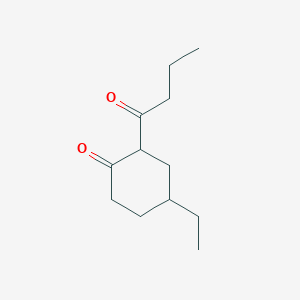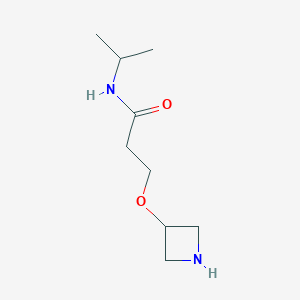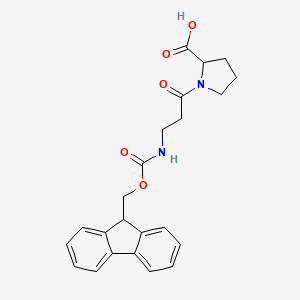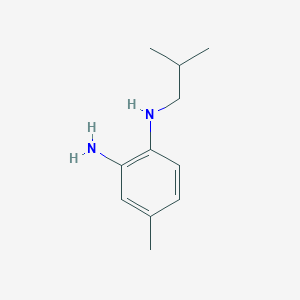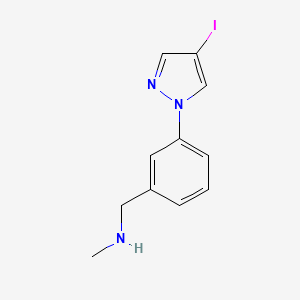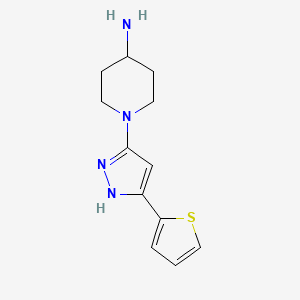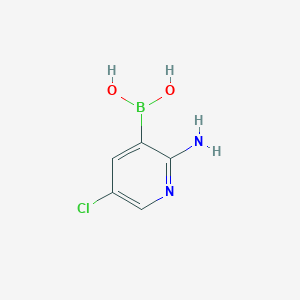![molecular formula C54H88O18 B15327452 8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. Elaiophylin has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces species. The biosynthesis of elaiophylin involves polyketide synthases, which are large multifunctional enzymes responsible for the assembly of the macrodiolide structure. The fermentation conditions, including the optimization of sporulation, are crucial for maximizing the yield of elaiophylin .
Industrial Production Methods: Industrial production of elaiophylin involves large-scale fermentation of Streptomyces melanosporus under controlled conditions. The fermentation medium is optimized to achieve high concentrations of elaiophylin, which is then extracted and purified to pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation and stereospecific transformations. For example, exposure to methanol results in the formation of 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .
Common Reagents and Conditions: Common reagents used in the chemical reactions of elaiophylin include methanol and other alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the macrodiolide structure .
Major Products: The major products formed from the chemical reactions of elaiophylin include various methoxy derivatives, such as 11-O-methylelaiophylin and 11,11’-O-dimethylelaiophylin .
Scientific Research Applications
Elaiophylin has been extensively studied for its potential therapeutic applications. In the field of oncology, elaiophylin has demonstrated robust anti-tumor activity by inducing apoptosis, inhibiting proliferation, and suppressing migration and invasion of cancer cells . It has shown efficacy against pancreatic cancer cells by targeting the Wnt/β-Catenin signaling pathway .
In addition to its anticancer properties, elaiophylin has been investigated for its antimicrobial activity against Gram-positive bacteria and its potential as an immunosuppressive agent . Its ability to inhibit angiogenesis further underscores its potential in treating various diseases .
Mechanism of Action
Elaiophylin exerts its effects through multiple mechanisms. It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Elaiophylin also disrupts the interaction between heat shock protein 90 (Hsp90) and its cochaperone Cdc37, leading to the degradation of Hsp90 client proteins .
Furthermore, elaiophylin inhibits the Wnt/β-Catenin signaling pathway, which is crucial for cancer cell proliferation and survival . By targeting these molecular pathways, elaiophylin effectively suppresses tumor growth and metastasis.
Comparison with Similar Compounds
Elaiophylin is structurally similar to other macrodiolides, such as conglobatin A and efomycin. Conglobatin A, like elaiophylin, disrupts the Hsp90/Cdc37 interaction and exhibits anticancer properties . Efomycin, another related compound, shares structural similarities with elaiophylin but differs in its methoxy substitution at specific positions .
The uniqueness of elaiophylin lies in its broad spectrum of biological activities and its ability to target multiple molecular pathways. Its multifaceted therapeutic potential makes it a promising candidate for further research and development.
Properties
IUPAC Name |
8,16-bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERMIPXNLXAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
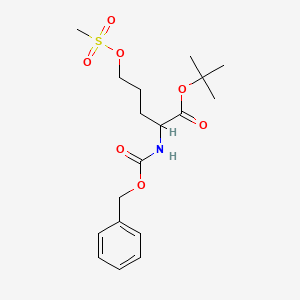
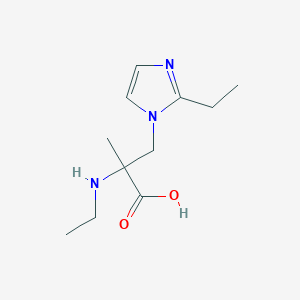
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)

